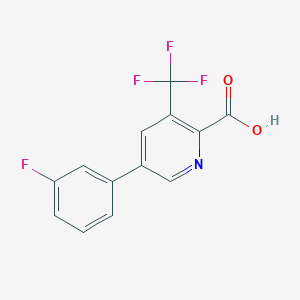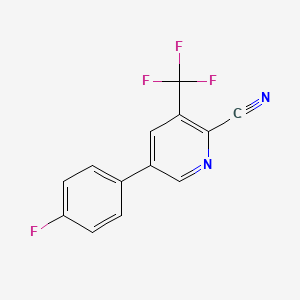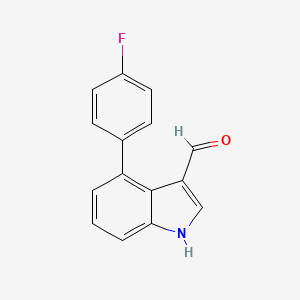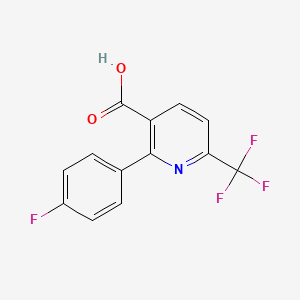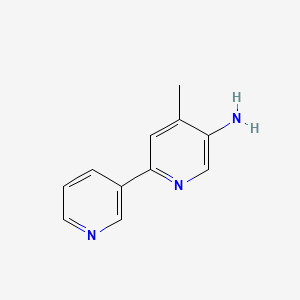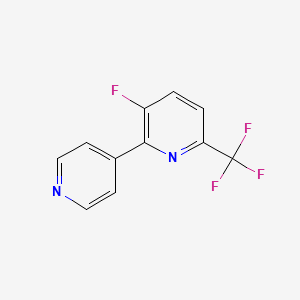![molecular formula C17H28N4O4S B1391180 tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate CAS No. 1021285-53-9](/img/structure/B1391180.png)
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate, also known as TBPC, is a synthetic organic compound with a wide range of applications in science and industry. TBPC is a derivative of the amino acid pyrrolidine and is commonly used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TBPC has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization : Tert-butyl carbamates, including derivatives similar to the specified compound, are important intermediates in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for a related compound, highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Molecular Structure and Crystallography : Research by Weber et al. (1995) on a related tert-butyl carbamate compound shows the significance of these compounds in studying molecular structures and crystallography, which is crucial for understanding chemical interactions (Weber, Ettmayer, Hübner, & Gstach, 1995).
Asymmetric Synthesis : Tert-butyl carbamates are used in asymmetric synthesis, which is vital in creating chiral compounds for pharmaceutical applications. Yang, Pan, & List (2009) explored this aspect in their study, demonstrating the compound's role in developing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Pharmacological Research : Although specific pharmacological applications of this compound were not found, related research by Chalina, Chakarova, & Staneva (1998) on phenyl N-substituted carbamates revealed their potential in developing antiarrhythmic and hypotensive drugs (Chalina, Chakarova, & Staneva, 1998).
Chemical Reactions and Interactions : Rossi et al. (2007) demonstrated the versatility of tert-butyl carbamates in chemical reactions, showing divergent and solvent-dependent reactions, which are fundamental in organic synthesis and drug development (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Material Science and Engineering : The study of tert-butyl carbamates also extends to material science, as they can be used in creating compounds with specific structural and thermal properties, as shown in the research by Çolak et al. (2021) (Çolak, Karayel, Buldurun, & Turan, 2021).
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-17(2,3)25-16(22)20-9-8-19-15-7-6-13(12-14(15)18)26(23,24)21-10-4-5-11-21/h6-7,12,19H,4-5,8-11,18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCGBAJNMPDZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



